[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Catalog No.
S627354
CAS No.
17688-29-8
M.F
C48H80NO8P
M. Wt
830.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoy...

CAS Number

17688-29-8

Product Name

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C48H80NO8P

Molecular Weight

830.1 g/mol

InChI

InChI=1S/C48H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,26-29,32-35,46H,6-13,18-19,24-25,30-31,36-45H2,1-5H3/b16-14-,17-15+,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-/t46-/m1/s1

InChI Key

LZLVZIFMYXDKCN-QJWFYWCHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Synonyms

1,2-diarachidonoyl-glycero-3-phosphocholine, 1,2-diarachidyl-3-phosphatidylcholine, 1,2-diradyl-3-phosphatidylcholine, DAPC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C/CCCCC

Description

The exact mass of the compound [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Origin: Phospholipids are naturally occurring components of cell membranes found in all living organisms [].
  • Significance: Phospholipids play a vital role in maintaining cell membrane structure and fluidity, regulating cellular processes like signal transduction, and facilitating the transport of molecules across the membrane [].

Molecular Structure Analysis

  • Key features:
    • The molecule consists of a glycerol backbone with two fatty acid chains (icosa-tetraenoyl) attached at positions 1 and 2. One of these fatty acids has a double bond configuration with a "Z, Z, Z, E" arrangement.
    • A phosphate group is linked to the third carbon of the glycerol backbone.
    • A positively charged "trimethylazaniumyl" group (essentially a choline group) is attached to the phosphate group.
  • Notable aspects:
    • The presence of the four double bonds (tetraene) in the fatty acid chains suggests this molecule might be derived from polyunsaturated fatty acids (PUFAs) like arachidonic acid.
    • The "2R" configuration indicates a specific spatial arrangement around the second carbon of the glycerol backbone.

Chemical Reactions Analysis

  • Synthesis: Specific information on the synthesis of this particular phospholipid is unavailable. However, phospholipids can be generally synthesized through acylation reactions involving glycerol, fatty acids, and phosphoric acid.
  • Decomposition: Phospholipids can undergo hydrolysis, where the ester bonds are broken down by water, releasing fatty acids, glycerol, and phosphoric acid [].
  • Other relevant reactions: Phospholipids are involved in various cellular signaling pathways. They can be enzymatically modified to generate second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which regulate diverse cellular functions.

Physical And Chemical Properties Analysis

Data on specific melting point, boiling point, and solubility for this particular phospholipid is not available in scientific literature. However, phospholipids generally have high melting points due to the long hydrocarbon chains and are amphiphilic, meaning they have both hydrophobic and hydrophilic regions, leading to varying solubility in water and organic solvents [].

  • Maintaining cell membrane structure and fluidity.
  • Regulating cellular processes like signal transduction.
  • Participating in specific signaling pathways depending on its fatty acid composition.

Physical Description

Solid

XLogP3

11.8

Appearance

Assay:≥95%A solution in chloroform

Dates

Modify: 2023-08-15

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